molecular formula C35H34O6S B12845570 S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate

S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate

Cat. No.: B12845570
M. Wt: 582.7 g/mol
InChI Key: MEVMUHPGFLEVQV-FJWLZGABSA-N
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Description

S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate: is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate typically involves multiple steps, including the formation of the hexahydropyrano[3,2-d][1,3]dioxin core and subsequent functionalization with benzyloxy and phenyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Hexahydropyrano[3,2-d][1,3]dioxin derivatives: Compounds with similar core structures but different functional groups.

    Benzyloxy-substituted compounds: Molecules with benzyloxy groups attached to different cores.

    Phenyl-substituted compounds: Compounds with phenyl groups attached to various cores.

Uniqueness

S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C35H34O6S

Molecular Weight

582.7 g/mol

IUPAC Name

S-[(4aR,6R,7S,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] 4-methylbenzenecarbothioate

InChI

InChI=1S/C35H34O6S/c1-24-17-19-27(20-18-24)33(36)42-35-32(38-22-26-13-7-3-8-14-26)31(37-21-25-11-5-2-6-12-25)30-29(40-35)23-39-34(41-30)28-15-9-4-10-16-28/h2-20,29-32,34-35H,21-23H2,1H3/t29-,30-,31+,32+,34?,35-/m1/s1

InChI Key

MEVMUHPGFLEVQV-FJWLZGABSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)S[C@@H]2[C@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)C(=O)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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